molecular formula C18H19NO2 B12836418 Ethyl 2-benzylisoindoline-5-carboxylate

Ethyl 2-benzylisoindoline-5-carboxylate

Cat. No.: B12836418
M. Wt: 281.3 g/mol
InChI Key: FKPOCBTXJRVIRS-UHFFFAOYSA-N
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Description

Ethyl 2-benzylisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and an isoindoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzylisoindoline-5-carboxylate typically involves the reaction of isoindoline derivatives with benzyl halides and ethyl esters under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoindoline core and the benzyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Ethyl 2-benzylisoindoline-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 2-benzylisoindoline-5-carboxylate can be compared with other isoindoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

ethyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)15-8-9-16-12-19(13-17(16)10-15)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3

InChI Key

FKPOCBTXJRVIRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1

Origin of Product

United States

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